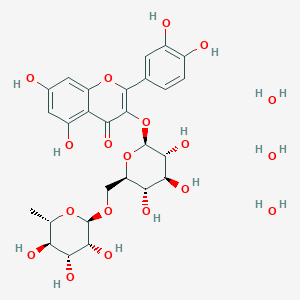

Rutoside trihydraté

Vue d'ensemble

Description

Applications De Recherche Scientifique

Rutin has a wide range of scientific research applications, including:

Mécanisme D'action

La rutine exerce ses effets par le biais de divers mécanismes, notamment :

Activité antioxydante : La rutine piège les radicaux libres et réduit le stress oxydatif en interagissant avec les radicaux libres et divers systèmes protéiques.

Activité anti-inflammatoire : La rutine inhibe la production de médiateurs et d’enzymes inflammatoires, réduisant ainsi l’inflammation.

Activité neuroprotectrice : La rutine protège les cellules neuronales des dommages oxydatifs et de l’apoptose.

Activité cardioprotectrice : La rutine améliore la fonction endothéliale et réduit la perméabilité capillaire.

Analyse Biochimique

Biochemical Properties

Rutin trihydrate interacts with various biomolecules in biochemical reactions. For instance, it forms a complex with chitooligosaccharide (COS) through hydrogen bonds between the A, B rings of rutin and COS . This interaction enhances the water solubility, weakens the bitterness, and enhances the antioxidant and antibacterial activity of rutin trihydrate .

Cellular Effects

The effects of rutin trihydrate on cells are profound. It influences cell function by interacting with various cellular processes. For instance, it has been found to have antioxidant and anti-diabetic activities . It also has a non-toxic effect on mouse macrophages RAW 264.7 cells up to a concentration of 100 μg/ml .

Molecular Mechanism

At the molecular level, rutin trihydrate exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to interact with silane for the loading of rutin trihydrate for delivery application .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rutin trihydrate change over time. It has been found to be structurally, electrochemically, and thermally stable .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La rutine peut être synthétisée par différentes méthodes, notamment l’extraction de sources végétales et la synthèse chimique. Une méthode courante consiste à l’extraire du sarrasin ou des agrumes, puis à la purifier . Une autre méthode consiste à synthétiser chimiquement la rutine à partir de la quercétine et du rutinose .

Méthodes de production industrielle : En milieu industriel, la rutine est souvent produite par extraction de matières végétales à l’aide de solvants tels que l’éthanol ou le méthanol. La rutine extraite est ensuite purifiée à l’aide de techniques telles que la cristallisation ou la chromatographie . De plus, la complexation de la rutine avec le chitooligosaccharide (COS) a été étudiée pour améliorer sa solubilité et sa bioactivité .

Analyse Des Réactions Chimiques

Types de réactions : La rutine subit diverses réactions chimiques, notamment :

Oxydation : La rutine peut être oxydée pour former de la quercétine et d’autres produits d’oxydation.

Réduction : La rutine peut être réduite en ses dérivés dihydro correspondants.

Substitution : La rutine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers réactifs, notamment les chlorures d’acyle et les halogénoalcanes, sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Quercétine et autres produits d’oxydation.

Réduction : Dérivés dihydro de la rutine.

Substitution : Dérivés substitués de la rutine.

4. Applications de la recherche scientifique

La rutine a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

La rutine est similaire à d’autres flavonoïdes tels que la quercétine, l’hespéridine et la diosmine. Elle possède des propriétés uniques qui la distinguent de ces composés :

Quercétine : La rutine est un glycoside de la quercétine, ce qui signifie qu’elle possède un groupement sucre supplémentaire (rutinose) lié à la quercétine.

Liste des composés similaires :

- Quercétine

- Hespéridine

- Diosmine

- Troxérutine

La combinaison unique de propriétés antioxydantes, anti-inflammatoires et protectrices vasculaires de la rutine en fait un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-JPRRWYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179735 | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250249-75-3, 207671-50-9 | |

| Record name | Rutoside trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin-3-rutinoside hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rutin trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTOSIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

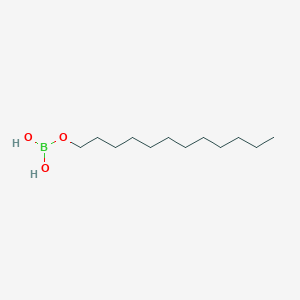

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Rutin Trihydrate?

A1: Rutin Trihydrate is a naturally occurring flavonoid, a type of polyphenol, found in various plants like buckwheat, citrus fruits, and passionflower. It's often recognized for its vibrant yellow color and is being extensively studied for its potential health benefits.

Q2: What are the proposed mechanisms behind Rutin Trihydrate's biological activities?

A: Rutin Trihydrate is believed to exert its effects primarily through its antioxidant properties. It can scavenge free radicals [], potentially protecting cells from oxidative damage. Researchers are also investigating its potential anti-inflammatory [, , ], antidiabetic [, ], and neuroprotective [, ] effects.

Q3: How does Rutin Trihydrate's structure contribute to its antioxidant activity?

A: The presence of multiple hydroxyl groups (-OH) in its structure allows Rutin Trihydrate to donate electrons to free radicals, neutralizing them and interrupting the chain reaction of oxidative damage []. This ability to donate electrons is a key characteristic of many antioxidants.

Q4: What is the molecular formula and weight of Rutin Trihydrate?

A4: The molecular formula of Rutin Trihydrate is C₂₇H₃₀O₁₆·3H₂O. Its molecular weight is 664.58 g/mol.

Q5: What spectroscopic techniques are commonly employed to characterize Rutin Trihydrate?

A5: Several techniques are used, including:

- UV-Vis Spectroscopy: Rutin Trihydrate exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for its identification and quantification [, ].

- HPLC (High-Performance Liquid Chromatography): This technique is widely used to separate, identify, and quantify Rutin Trihydrate in complex mixtures, such as plant extracts [, , , , , ].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure and conformation of Rutin Trihydrate [].

- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR can be used to identify functional groups and study the interactions between Rutin Trihydrate and other molecules [].

Q6: What are the challenges associated with the oral bioavailability of Rutin Trihydrate, and are there any formulation strategies to overcome them?

A: Rutin Trihydrate has limited water solubility, which can hinder its absorption in the body [, ]. This can be addressed through various formulation strategies like:

- Nanoemulsions: These formulations encapsulate Rutin Trihydrate in nano-sized droplets, improving its solubility and absorption [].

- Liposomes: These spherical vesicles can encapsulate Rutin Trihydrate, protecting it from degradation and facilitating its delivery to target tissues [].

- Emulgels: These formulations combine the properties of emulsions and gels, offering enhanced drug loading and controlled release [].

Q7: Are there any reported cases of resistance or cross-resistance to Rutin Trihydrate?

A7: While Rutin Trihydrate is generally considered safe, research on its long-term use and potential for resistance is ongoing.

Q8: What preclinical models are used to study the biological activity of Rutin Trihydrate?

A8: Researchers utilize various in vitro and in vivo models, including:

- Cell-based Assays: These are used to investigate the effects of Rutin Trihydrate on specific cell types, like kidney cells [] and neutrophils [].

- Animal Models: Rodent models are often used to study the effects of Rutin Trihydrate on various conditions, such as diabetes [] and cardiac toxicity [, ].

- Zebrafish Larvae: This model is gaining popularity for investigating the impact of Rutin Trihydrate on antioxidant enzymes [] and neurotoxicity [].

Q9: Are there any known drug interactions with Rutin Trihydrate?

A: Research on potential drug interactions, particularly with medications metabolized by the liver, is ongoing [].

Q10: How is Rutin Trihydrate quantified in various matrices?

A10: Analytical methods for quantification commonly involve:

- HPLC (High-Performance Liquid Chromatography): This is the most widely used technique, often coupled with UV or diode-array detectors, for precise quantification in complex samples [, , , ].

- Spectrophotometry: This method is simpler and more cost-effective but may be less specific than HPLC [, ].

Q11: Are there validated analytical methods for Rutin Trihydrate analysis?

A: Yes, researchers have developed and validated various HPLC and spectrophotometric methods for Rutin Trihydrate analysis [, , ]. Validation ensures the accuracy, precision, and reliability of the analytical data.

Q12: What are the environmental implications of Rutin Trihydrate use and disposal?

A: Research on the environmental fate and potential impact of Rutin Trihydrate is limited. Investigating its biodegradability and ecotoxicological effects is crucial for responsible use and disposal [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)